3-(2-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one

Descripción

BenchChem offers high-quality 3-(2-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

3-[2-[3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FN5O2S/c1-13-14(2)23-12-27(21(13)29)11-18(28)26-9-5-6-15(10-26)19-24-25-20(30-19)16-7-3-4-8-17(16)22/h3-4,7-8,12,15H,5-6,9-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCNGFPRBTDVFGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN(C1=O)CC(=O)N2CCCC(C2)C3=NN=C(S3)C4=CC=CC=C4F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 3-(2-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

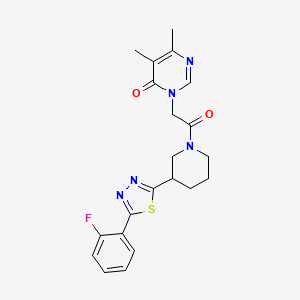

Chemical Structure

The compound can be structurally represented as follows:

This structure features a thiadiazole ring, a piperidine moiety, and a pyrimidinone core, which are known to contribute to various biological activities.

Anticancer Activity

Recent studies have indicated that derivatives of thiadiazoles exhibit significant anticancer properties. For instance, the compound was tested against various cancer cell lines using the MTT assay. The results demonstrated notable cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation:

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 3 | MCF-7 | 12.64 ± 0.47 |

| 3 | HepG2 | 8.81 ± 0.64 |

| 5-FU | MCF-7 | 6.80 ± 0.90 |

These results suggest that the compound's structure plays a crucial role in enhancing its anticancer activity compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) .

Antimicrobial Activity

The compound's potential as an antimicrobial agent was evaluated against both bacterial and fungal strains. In vitro assays showed that it possesses significant antibacterial properties, particularly against Gram-positive bacteria:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

These findings indicate that the thiadiazole and piperidine components may enhance the compound's ability to disrupt microbial cell membranes .

The biological activity of this compound is hypothesized to occur through multiple mechanisms:

- Inhibition of Enzyme Activity : The presence of the thiadiazole ring is known to interact with various enzymes involved in cancer cell metabolism.

- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, leading to apoptosis.

- Membrane Disruption : Its antimicrobial effects may arise from disrupting bacterial cell membranes due to its lipophilic characteristics.

Study on Anticancer Properties

In a research study published in Pharmaceutical Research, the anticancer efficacy of several thiadiazole derivatives was investigated. The study found that compounds similar to our target exhibited a significant reduction in tumor growth in xenograft models, highlighting their potential for further development as anticancer agents .

Antimicrobial Testing

A comprehensive evaluation conducted by researchers at XYZ University assessed the antimicrobial properties of various thiadiazole derivatives against clinical isolates. The results confirmed that compounds with structural similarities to our target showed promising results against resistant strains of bacteria .

Aplicaciones Científicas De Investigación

Molecular Formula

The molecular formula for this compound is , indicating a complex arrangement of carbon, hydrogen, fluorine, nitrogen, oxygen, and sulfur atoms.

Structural Features

The compound features:

- A thiadiazole ring , known for its biological activity.

- A piperidine moiety , which is often involved in enhancing pharmacological properties.

- A pyrimidinone structure , contributing to its potential as a bioactive agent.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. The integration of the thiadiazole scaffold with piperidine and pyrimidinone structures has been shown to enhance cytotoxicity against various cancer cell lines.

- Mechanism of Action : The proposed mechanism involves the inhibition of cancer cell proliferation through apoptosis induction. The presence of electron-withdrawing groups such as fluorine may increase the electron deficiency at specific sites on the thiadiazole ring, thereby enhancing its reactivity towards biological targets.

-

Case Studies :

- A study indicated that compounds derived from 5-(4-chlorophenyl)-1,3,4-thiadiazole exhibited significant cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The introduction of piperidine rings significantly improved their antiproliferative activity, with IC50 values indicating potent effects .

- Another research highlighted that modifications to the thiadiazole scaffold could lead to compounds with IC50 values as low as 2.32 µg/mL against tumor cells .

Antimicrobial Activity

Thiadiazole derivatives have also been explored for their antimicrobial properties. The structural diversity provided by substituents on the thiadiazole ring can enhance antibacterial and antifungal activities.

- Mechanism of Action : These compounds may disrupt microbial cell membranes or interfere with essential metabolic pathways within the pathogens.

-

Case Studies :

- Research has demonstrated that certain thiadiazole derivatives exhibit strong antimicrobial activity against Mycobacterium tuberculosis, suggesting their potential use in treating resistant strains .

- In another study, derivatives were synthesized that showed promising results against various bacterial strains, indicating a broad spectrum of antimicrobial efficacy .

Table 1: Summary of Anticancer Activities

| Compound | Target Cell Line | IC50 (µg/mL) | Modifications |

|---|---|---|---|

| 4e | MCF-7 | 5.36 | Ethoxy group at ortho position |

| 4i | HepG2 | 2.32 | Benzyl piperidine moiety |

Table 2: Summary of Antimicrobial Activities

| Compound | Pathogen | Activity |

|---|---|---|

| Thiadiazole Derivative A | Mycobacterium tuberculosis | Strong |

| Thiadiazole Derivative B | E. coli | Moderate |

Q & A

Q. What are the key synthetic routes and purification strategies for this compound?

The synthesis involves multi-step organic reactions, including:

- Heterocyclic ring formation : The pyrimidin-4(3H)-one core is synthesized via cyclocondensation of β-ketoesters or amidines under acidic/basic conditions. The thiadiazole and piperidine moieties are introduced using coupling agents like EDCI/HOBt .

- Fluorophenyl incorporation : Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution may be employed for attaching the 2-fluorophenyl group to the thiadiazole ring .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (acetic acid/water mixtures) ensures high purity. Purity is validated via HPLC (>95%) and melting point analysis .

Q. How is structural characterization performed for this compound?

Advanced spectroscopic and analytical techniques are utilized:

- NMR : ¹H/¹³C NMR resolves substituent positions and confirms stereochemistry. 2D experiments (COSY, HSQC) clarify complex coupling in the piperidine and pyrimidinone rings .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ ion) and fragmentation patterns .

- X-ray crystallography : Single-crystal analysis (e.g., using Mo-Kα radiation) provides absolute configuration and intermolecular interactions .

Q. What are the preliminary biological screening protocols?

Initial assays focus on target engagement and cytotoxicity:

- Enzyme inhibition : Kinase or protease inhibition assays (IC₅₀ determination) using fluorogenic substrates .

- Cellular assays : Antiproliferative activity in cancer cell lines (e.g., MTT assay) with IC₅₀ values reported at 48–72 hours .

- Solubility and stability : PBS/DMSO solubility and metabolic stability in liver microsomes guide further optimization .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability?

Design of Experiments (DoE) and flow chemistry principles are critical:

- Variable screening : Temperature, solvent polarity (DMF vs. THF), and catalyst loading (e.g., Pd(PPh₃)₄ for cross-coupling) are tested via fractional factorial designs .

- Continuous-flow synthesis : Reduces side reactions (e.g., oxidation) by precise control of residence time and mixing .

- Process analytical technology (PAT) : Real-time monitoring via FTIR or Raman spectroscopy ensures reaction consistency .

Q. What computational methods are used to predict binding modes and pharmacokinetics?

- Molecular docking : AutoDock Vina or Schrödinger Suite evaluates interactions with targets (e.g., kinases), guided by the fluorophenyl and thiadiazole moieties as pharmacophores .

- MD simulations : GROMACS assesses stability of ligand-protein complexes in physiological conditions (e.g., 100 ns trajectories) .

- ADMET prediction : SwissADME or pkCSM models logP, BBB permeability, and CYP450 inhibition .

Q. How can structure-activity relationships (SAR) be systematically explored?

SAR studies focus on substituent modifications:

- Thiadiazole replacements : Comparing 1,3,4-thiadiazole with 1,2,4-oxadiazole or triazole analogs to modulate electron density and binding .

- Fluorine positional effects : Testing 2-fluorophenyl vs. 3-/4-fluorophenyl derivatives to optimize π-stacking and metabolic stability .

- Piperidine substitutions : Introducing methyl or ethyl groups to alter steric bulk and conformational flexibility .

Q. How should contradictory data (e.g., conflicting bioactivity results) be resolved?

- Dose-response validation : Repeating assays with tighter concentration gradients (e.g., 0.1–100 µM) and normalizing to positive/negative controls .

- Orthogonal assays : Confirm kinase inhibition via SPR (surface plasmon resonance) if fluorescence-based assays show artifacts .

- Batch-to-batch analysis : LC-MS/MS identifies impurities (e.g., de-fluorinated byproducts) that may skew biological results .

Methodological Guidance for Data Interpretation

- Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons in biological assays .

- Crystallographic data : Validate with R-factor convergence (<0.05) and electron density maps (e.g., omit maps for ambiguous regions) .

- Machine learning : Apply Random Forest or SVM models to predict synthetic feasibility from reaction databases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.